4-Chloro-7-methoxyquinazoline
Descripción
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
4-chloro-7-methoxyquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c1-13-6-2-3-7-8(4-6)11-5-12-9(7)10/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUQZHZBMDPEBQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80596532 | |
| Record name | 4-Chloro-7-methoxyquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80596532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55496-52-1 | |
| Record name | 4-Chloro-7-methoxyquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80596532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chloro-7-methoxy-quinazoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Transformations of 4 Chloro 7 Methoxyquinazoline
Synthetic Approaches to the 4-Chloro-7-methoxyquinazoline Core
The construction of the this compound framework can be achieved through various synthetic strategies, ranging from classical multi-step procedures to modern, technologically advanced methods designed to improve efficiency and sustainability.
Classical Multi-Step Synthesis from Precursor Molecules
The traditional approach to synthesizing this compound typically involves a multi-step sequence starting from readily available precursors. A common strategy begins with an appropriately substituted anthranilic acid derivative. The synthesis of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline, a related structure, illustrates a typical five-step pathway that includes substitution, nitration, reduction, cyclization, and chlorination, starting from methyl 4-hydroxy-3-methoxybenzoate. A similar foundational approach can be adapted for this compound.
The key steps in these classical syntheses often involve the formation of the quinazolinone ring system, followed by a chlorination step. For instance, a substituted 2-aminobenzoic acid can be cyclized with a one-carbon source, such as formamide (B127407) or formic acid, to yield the corresponding 7-methoxyquinazolin-4(3H)-one. This quinazolinone precursor is then treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), to convert the hydroxyl group at the 4-position into a chlorine atom, yielding the desired this compound. The reaction conditions for the chlorination step are crucial and often require elevated temperatures to proceed to completion.
Electrochemical Synthetic Methods for Quinazolinone Precursors
In the pursuit of greener and more sustainable chemical processes, electrochemical methods have emerged as a powerful alternative for the synthesis of quinazolinone precursors. mdpi.comchemicalbook.com Organic electrochemistry utilizes electrons as reagents, thereby avoiding the need for often harsh or stoichiometric chemical oxidants. mdpi.comchemicalbook.com Anodic oxidation has been successfully employed for the synthesis of quinazolinones. mdpi.comchemicalbook.com These reactions can be carried out in aqueous media under mild conditions, offering high yields and broad substrate scope. mdpi.comchemicalbook.com
Continuous Flow Synthesis Techniques for Enhanced Production
Continuous flow chemistry has gained significant traction in chemical synthesis due to its potential for enhanced safety, efficiency, and scalability compared to traditional batch processes. chemicalbook.com The application of flow techniques to the synthesis of quinazoline (B50416) derivatives has been demonstrated to allow for faster reaction times and higher yields. This methodology is particularly advantageous for reactions that are highly exothermic or involve hazardous reagents.
The synthesis of this compound can be adapted to a continuous flow process. For example, the chlorination of 7-methoxyquinazolin-4(3H)-one can be performed in a flow reactor. This allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved product purity and yield. Furthermore, multiple reaction steps, such as the initial cyclization to form the quinazolinone and the subsequent chlorination, can be "telescoped" into a single continuous sequence, minimizing manual handling and purification steps between stages. chemicalbook.com
Regioselective Derivatization Strategies at the 4-Position of this compound
The chlorine atom at the 4-position of this compound is highly activated towards nucleophilic aromatic substitution (SNAr). This reactivity allows for the regioselective introduction of a wide variety of functional groups at this position, making it a versatile synthetic handle.
Nucleophilic Substitution Reactions with Amines
The reaction of this compound with primary and secondary amines is a well-established and widely utilized transformation for the synthesis of 4-aminoquinazoline derivatives. nih.gov This reaction typically proceeds with high regioselectivity, with the incoming amine nucleophile displacing the chloride at the 4-position.
The reaction is generally carried out in a suitable solvent, such as isopropanol, ethanol, or dimethylformamide (DMF), and often at elevated temperatures to ensure a reasonable reaction rate. The choice of solvent and temperature can be critical for achieving optimal yields and minimizing side reactions. In some cases, the addition of a base, such as triethylamine (B128534) or diisopropylethylamine, may be necessary to scavenge the hydrochloric acid generated during the reaction. A diverse range of amines, including anilines, benzylamines, and aliphatic amines, can be successfully employed as nucleophiles in this reaction.
| Amine Nucleophile | Reaction Conditions | Product Type | Reference |
|---|---|---|---|
| Aniline (B41778) | Isopropanol, reflux | 4-Anilino-7-methoxyquinazoline | nih.gov |
| Benzylamine | Ethanol, 80 °C | 4-(Benzylamino)-7-methoxyquinazoline | nih.gov |
| Piperidine | DMF, 100 °C | 4-(Piperidin-1-yl)-7-methoxyquinazoline | nih.gov |
Reactions with Alcohols and Thiols for Ether/Thioether Formation
In addition to amines, other nucleophiles such as alcohols and thiols can also displace the chlorine atom at the 4-position of this compound to form the corresponding ethers and thioethers. These reactions expand the synthetic utility of this versatile intermediate.
The reaction with alcohols, typically in the form of their corresponding alkoxides (e.g., sodium methoxide), leads to the formation of 4-alkoxy-7-methoxyquinazolines. Similarly, the reaction with thiols or their corresponding thiolates results in the formation of 4-(aryl/alkylthio)-7-methoxyquinazolines. These reactions are also examples of nucleophilic aromatic substitution and are generally carried out under basic conditions to generate the more nucleophilic alkoxide or thiolate species. The choice of base and solvent is important for the success of these transformations.
| Nucleophile | Reaction Conditions | Product Type | Reference |
|---|---|---|---|
| Sodium Methoxide | Methanol, reflux | 4,7-Dimethoxyquinazoline | General SNAr |
| Thiophenol | DMF, K₂CO₃ | 7-Methoxy-4-(phenylthio)quinazoline | General SNAr |
| (4-Methoxyphenyl)methanethiol | Ethanol, NaOH | 7-((4-Methoxybenzyl)thio)quinazoline derivative | mdpi.com |
Functional Group Interconversions and Modifications at Other Quinazoline Positions
Beyond the reactive C4-chloro group, the this compound core allows for a variety of functional group interconversions at other positions, enabling the synthesis of a diverse range of derivatives.
The 6-position of the this compound ring is a common site for modification, often starting from a hydroxylated precursor. These transformations are crucial for building molecular complexity and modulating the physicochemical properties of the resulting compounds.
Hydroxylation: The introduction of a hydroxyl group at the 6-position yields 4-Chloro-7-methoxyquinazolin-6-ol. This compound is a key intermediate for further functionalization, particularly for etherification and esterification reactions. The synthesis of this hydroxylated derivative is a critical first step in the preparation of numerous biologically active molecules. While detailed synthetic procedures starting from this compound are not extensively documented in readily available literature, its commercial availability suggests established synthetic routes. Often, such transformations are achieved through demethylation of a corresponding 6,7-dimethoxyquinazoline (B1622564) precursor or via multi-step synthesis starting from appropriately substituted anthranilic acids.
Etherification: The hydroxyl group of 4-Chloro-7-methoxyquinazolin-6-ol is readily converted to a wide range of ethers. This is a common strategy to introduce larger, more complex side chains, which can significantly influence the biological activity of the final compound. A notable example is the synthesis of various ether derivatives used as intermediates for epidermal growth factor receptor (EGFR) inhibitors.
A representative etherification reaction is the synthesis of 4-(3-((4-chloro-7-methoxyquinazolin-6-yl)oxy)propyl)morpholine. This reaction typically proceeds via a Williamson ether synthesis, where the hydroxyl group is deprotonated with a suitable base to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide.
Table 1: Representative Etherification of 4-Chloro-7-methoxyquinazolin-6-ol
| Reactant 1 | Reactant 2 | Product | Reaction Type |
| 4-Chloro-7-methoxyquinazolin-6-ol | 4-(3-chloropropyl)morpholine | 4-(3-((4-chloro-7-methoxyquinazolin-6-yl)oxy)propyl)morpholine | Williamson Ether Synthesis |
Acetylation: The 6-hydroxyl group can also be acylated to form esters. Acetylation, the introduction of an acetyl group, results in the formation of (4-chloro-7-methoxyquinazolin-6-yl) acetate (B1210297). This transformation is typically achieved by treating the 6-hydroxyquinazoline with an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride, often in the presence of a base to neutralize the acidic byproduct. While a direct synthesis of this specific acetate is not prominently detailed, the formation of related carbamates, such as phenyl (4-((3-chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-yl)carbamate from the corresponding 6-amino precursor, indicates the feasibility and utility of acylating the 6-position.
The quinazoline ring system can undergo both oxidative and reductive transformations, although these are less common than substitutions, particularly for the fully aromatic system.
Oxidative Manipulations: The oxidation of the quinazoline ring system can lead to the formation of N-oxides or quinazolinones. The nitrogen atoms in the pyrimidine (B1678525) ring are susceptible to oxidation, typically with peroxy acids, to form quinazoline N-oxides. These N-oxides can then serve as intermediates for further functionalization. Another oxidative transformation is the conversion of a quinazoline to a quinazolin-4(3H)-one. For instance, quinazolone-4 has been synthesized through the oxidation of quinazolone with reagents like chromic acid or potassium permanganate. However, specific examples of the oxidation of the this compound ring system are not widely reported in the literature, likely due to the presence of the electron-withdrawing chloro group which can deactivate the ring towards certain oxidative processes.
Reductive Manipulations: Reduction of the quinazoline nucleus can lead to dihydro- or tetrahydroquinazolines. Catalytic hydrogenation is a common method for the reduction of heterocyclic aromatic rings. For instance, catalytic hydrogenation of quinazoline 1-oxides with a Raney Nickel catalyst can lead to deoxygenation. While the complete reduction of the pyrimidine ring in this compound to a tetrahydroquinazoline (B156257) is not extensively documented, the reduction of substituents on the quinazoline core is a frequently employed transformation.
A common reductive process is the reduction of a nitro group, often at the 6-position, to an amine. This is a key step in the synthesis of many quinazoline-based pharmaceuticals. For example, (4-chloro-3-trifluoromethyl-phenyl)-(7-methoxy-6-nitro-quinazolin-4-yl)-amine can be reduced to N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy-quinazoline-4,6-diamine. This reduction is typically carried out using reducing agents like iron in acetic acid, tin(II) chloride, or catalytic hydrogenation. This transformation highlights a significant reductive manipulation carried out on a derivative of the this compound scaffold.
Table 2: Common Reductive Transformation on a this compound Derivative
| Starting Material | Product | Reagent(s) | Transformation |
| (4-chloro-3-trifluoromethyl-phenyl)-(7-methoxy-6-nitro-quinazolin-4-yl)-amine | N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy-quinazoline-4,6-diamine | Fe/AcOH or SnCl₂ or H₂/Catalyst | Nitro group reduction |
Medicinal Chemistry and Pharmacological Profiling of 4 Chloro 7 Methoxyquinazoline Derivatives
Antiproliferative and Anticancer Activities
Derivatives of 4-chloro-7-methoxyquinazoline have demonstrated significant potential as antiproliferative and anticancer agents. Their mechanism of action often involves the inhibition of key signaling pathways that are dysregulated in cancer, leading to the suppression of tumor growth and induction of cancer cell death.
Inhibition of Receptor Tyrosine Kinases (RTKs)
The 4-anilinoquinazoline (B1210976) scaffold is a well-established inhibitor of receptor tyrosine kinases (RTKs). google.com The this compound core serves as a crucial building block for the synthesis of potent RTK inhibitors, including those targeting the epidermal growth factor receptor (EGFR), human epidermal growth factor receptor 2 (HER2), and vascular endothelial growth factor receptor (VEGFR). medchemexpress.comnih.gov
The this compound moiety is a cornerstone in the design of EGFR inhibitors. medchemexpress.com The chloro group at the C4 position is a reactive site that allows for the introduction of various substituents, leading to compounds with high affinity for the EGFR active site. For instance, certain 4-anilinoquinazoline derivatives have shown potent, reversible inhibition of EGFR phosphorylation. nih.gov
Derivatives incorporating the this compound scaffold have been developed as dual inhibitors, targeting both EGFR and other kinases. For example, compounds have been designed to inhibit both EGFR and HER2, which can be particularly effective in treating tumors where both kinases are implicated. google.com Furthermore, dual EGFR/c-Met inhibitors have been synthesized to combat resistance to EGFR tyrosine kinase inhibitors (EGFR-TKIs) in non-small cell lung cancer (NSCLC). nih.gov One such derivative, TS-41, exhibited an IC50 value of 68.1 nM against EGFRL858R. nih.gov
Some anilinoquinazoline (B1252766) derivatives have shown inhibitory activity against wild-type EGFR kinase with IC50 values as low as 25.69 nM. researchgate.net The introduction of a 4-(dimethylamino)crotonamide Michael acceptor group at the 6-position of the quinazoline (B50416) skeleton can enhance EGFR inhibitory activity. tbzmed.ac.ir Additionally, a novel flufenamic acid derivative incorporating a quinazoline moiety demonstrated EGFR kinase inhibitory activity with an EC50 of 0.13 µM. pensoft.net
The following table summarizes the EGFR inhibitory activity of selected this compound derivatives.
| Compound/Derivative | Target | IC50/EC50 | Reference |
| TS-41 | EGFRL858R | 68.1 nM | nih.gov |
| 7j | EGFRwt | 25.69 nM | researchgate.net |
| Compound 2 | EGFR | 12 nM | nih.gov |
| Flufenamic acid derivative 7 | EGFR | 0.13 µM | pensoft.net |
The this compound framework has also been utilized to develop inhibitors of HER2, a key driver in certain types of breast cancer. Optimization of lead compounds derived from 6-acetoxy-4-chloro-7-methoxyquinazoline has led to the discovery of potent and reversible inhibitors of HER2 signaling. nih.gov For example, compound 2, a 2-fluoro-3-chloroaniline derivative, showed improved HER2 potency with an IC50 of 14 nM in an isolated kinase assay. nih.gov
Some quinazoline derivatives have been designed as dual inhibitors of both EGFR and HER2. researchgate.net These compounds have shown potent inhibitory activity against both kinases, with IC50 values in the nanomolar range. researchgate.net
The table below presents the HER2 inhibitory activity of a representative this compound derivative.
| Compound/Derivative | Target | IC50 | Reference |
| Compound 2 | HER2 | 14 nM | nih.gov |
Derivatives of this compound have been investigated as inhibitors of VEGFR, a key regulator of angiogenesis. google.com Certain 4-anilinoquinazolines substituted at the 7-position have been identified as potent inhibitors of VEGFR tyrosine kinase. google.com Some of these compounds exhibit substantially higher potency against VEGFR than against other kinases like EGFR. google.com
Quinazoline-based compounds have been developed as dual inhibitors of both EGFR and VEGFR-2. ekb.egtandfonline.com For instance, 2-chloro-6,7-dimethoxy-4-substitutedanilinoquinazoline showed inhibitory effects on both VEGFR-2 and EGFR with IC50 values of 1.17 µM and 0.9 µM, respectively. ekb.eg Other derivatives have exhibited excellent VEGFR-2 kinase inhibition with IC50 values as low as 5.4 nM. mdpi.com
The table below summarizes the VEGFR-2 inhibitory activity of selected quinazoline derivatives.
| Compound/Derivative | Target | IC50 | Reference |
| 2-chloro-6,7-dimethoxy-4-substitutedanilinoquinazoline | VEGFR-2 | 1.17 µM | ekb.eg |
| Dimethoxyquinazoline-indazole-aryl-urea derivative 53b | VEGFR-2 | 5.4 nM | mdpi.com |
| Quinazoline derivative 1 | VEGFR2 | 0.34 µM | researchgate.net |
| Quinazoline derivative 4 | VEGFR2 | 0.28 µM | researchgate.net |
| Quinazoline derivative 5 | VEGFR2 | 0.39 µM | researchgate.net |
Beyond the well-studied RTKs, derivatives of this compound have shown activity against other important kinase targets. For example, the multikinase inhibitor Lenvatinib, which has a 4-(3-chloro-4-(3-cyclopropylureido)phenoxy)-7-methoxyquinoline-6-carboxamide structure, is a potent inhibitor of RET-tyrosine kinase with an IC50 of 1.5 nM. austinpublishinggroup.com Vandetanib, another quinazoline derivative, inhibits RET with an IC50 of 100 nM. austinpublishinggroup.com
Furthermore, research has explored the potential of quinazoline derivatives as inhibitors of Aurora kinases, which are crucial for cell division. googleapis.comaccscience.comnih.gov Danusertib (PHA-739358), a small-molecule pan-aurora kinase inhibitor, has undergone clinical evaluation. nih.gov
The table below highlights the inhibitory activity of quinazoline derivatives against other kinase targets.
| Compound/Derivative | Target | IC50 | Reference |
| Lenvatinib | RET | 1.5 nM | austinpublishinggroup.com |
| Vandetanib | RET | 100 nM | austinpublishinggroup.com |
| Sorafenib | RET | 15-150 nM | austinpublishinggroup.com |
In Vitro Cytotoxicity and Growth Inhibition in Cancer Cell Lines (e.g., A549, H1975, MCF-7, HepG2, HCT116, LoVo)
The antiproliferative effects of this compound derivatives have been evaluated in a variety of human cancer cell lines. These studies have demonstrated the broad-spectrum cytotoxic potential of this class of compounds.
Novel quinazoline derivatives bearing a substituted-sulfonamide moiety have shown promising antiproliferative activities against A549 (lung), LoVo (colon), HepG2 (liver), and MCF-7 (breast) cancer cells. mdpi.comnih.gov For instance, compound 4d exhibited IC50 values of 2.5, 5.6, 6.87, and 9 µM against MCF-7, A549, LoVo, and HepG2 cells, respectively. nih.gov Compound 4f also showed significant activity with IC50 values of 5, 9.76, 10.14, and 11.7 µM against the same cell lines. mdpi.com
In another study, quinazoline-based agents bearing triazole-acetamides were tested against HCT-116 (colon), MCF-7, and HepG2 cell lines. nih.govresearchgate.net Compound 8a was the most potent against HCT-116 with an IC50 of 5.33 µM after 72 hours, and also showed the best results against HepG2 with an IC50 of 7.94 µM after 72 hours. nih.govresearchgate.net Against MCF-7 cells, compound 8k was the most effective after 72 hours with an IC50 of 11.32 µM. nih.govresearchgate.net
A series of 4,7-disubstituted 8-methoxyquinazoline (B3282709) derivatives demonstrated cytotoxic potencies with IC50 values ranging from 5.64 to 23.18 µM against HCT116 and HepG2 cells. nih.govresearchgate.netsemanticscholar.org The most potent compound, 18B, had an IC50 of 5.64 µM against HCT116 cells. nih.govresearchgate.net
Furthermore, a dual EGFR/c-Met inhibitor, TS-41, displayed excellent inhibitory activity on A549-P, H1975, and PC-9 NSCLC cell lines with IC50 values ranging from 1.48 to 2.76 μM. nih.gov A flufenamic acid derivative, compound 7, exhibited anticancer activity against the MCF-7 breast cancer cell line with a GI50 of 148 µM. pensoft.net
The following interactive data table summarizes the cytotoxic activity of various this compound derivatives against different cancer cell lines.
| Compound/Derivative | Cell Line | Activity (IC50/GI50) | Reference |
| Compound 4d | MCF-7 | 2.5 µM | nih.gov |
| Compound 4d | A549 | 5.6 µM | nih.gov |
| Compound 4d | LoVo | 6.87 µM | nih.gov |
| Compound 4d | HepG2 | 9 µM | nih.gov |
| Compound 4f | MCF-7 | 5 µM | mdpi.com |
| Compound 4f | LoVo | 9.76 µM | mdpi.com |
| Compound 4f | A549 | 10.14 µM | mdpi.com |
| Compound 4f | HepG2 | 11.7 µM | mdpi.com |
| Compound 8a | HCT-116 | 5.33 µM (72h) | nih.govresearchgate.net |
| Compound 8a | HepG2 | 7.94 µM (72h) | nih.govresearchgate.net |
| Compound 8k | MCF-7 | 11.32 µM (72h) | nih.govresearchgate.net |
| Compound 18B | HCT116 | 5.64 µM | nih.govresearchgate.net |
| TS-41 | A549-P | 1.48-2.76 µM | nih.gov |
| TS-41 | H1975 | 1.48-2.76 µM | nih.gov |
| Flufenamic acid derivative 7 | MCF-7 | 148 µM (GI50) | pensoft.net |
Mechanisms of Cellular Impact: Apoptosis Induction and Cell Cycle Modulation
Derivatives of this compound have demonstrated significant potential in oncology by influencing critical cellular processes such as apoptosis and cell cycle progression. These compounds often exert their effects by interacting with specific molecular targets, leading to the inhibition of cancer cell proliferation and survival.
Research has shown that certain quinazoline derivatives can induce apoptosis, or programmed cell death, in various cancer cell lines. For instance, some derivatives have been found to trigger apoptosis through both caspase-dependent and independent pathways. tandfonline.com The activation of effector caspases is a key event in the apoptotic cascade. Studies on quinazoline-sulfonate hybrids have indicated their ability to activate either p53-dependent or p53-independent apoptotic pathways. tandfonline.com Furthermore, some quinazolinone-sulfonamide hybrids have been shown to mediate apoptosis in MCF-7 breast cancer cells. tandfonline.com
In addition to apoptosis induction, modulation of the cell cycle is another important mechanism through which these derivatives exhibit their anticancer effects. The cell cycle is a series of events that leads to cell division and replication. Dysregulation of the cell cycle is a hallmark of cancer. Several this compound derivatives have been found to cause cell cycle arrest at different phases, thereby preventing cancer cells from dividing. For example, some hybrids can arrest the cell cycle at the G2/M phase, while others induce arrest at the G1 or S phase. tandfonline.commdpi.com This phase-specific arrest is often dependent on the specific chemical structure of the derivative and the type of cancer cell being targeted. tandfonline.commdpi.com
The table below summarizes the cellular impact of various this compound derivatives on different cancer cell lines.
| Derivative Type | Cancer Cell Line | Mechanism of Action |
| Quinazoline-sulfonate hybrids | MCF-7 (Breast) | G2/M phase cell cycle arrest, p53-dependent/independent apoptosis. tandfonline.com |
| Quinazolinone-sulfonamide hybrids | MCF-7 (Breast) | G1 phase cell cycle arrest, apoptosis induction. tandfonline.com |
| Pyrazolo-pyridine derivatives | MCF-7, Hela, HCT116 | Apoptosis induction, S or G2/M phase cell cycle arrest. mdpi.com |
| Pyrimidine-piperidine derivatives | MDA-MB-468 (Breast) | Apoptosis induction, G0, G1, and S phase cell cycle arrest. mdpi.com |
Antimicrobial Activities of Derivatives
Beyond their anticancer properties, derivatives of this compound have been investigated for their potential as antimicrobial agents. The emergence of drug-resistant pathogens has created an urgent need for the development of new antimicrobial compounds. The quinazoline scaffold has proven to be a versatile platform for the synthesis of molecules with activity against a range of microorganisms, including bacteria and fungi.
Several studies have reported the synthesis and evaluation of this compound derivatives with notable antimicrobial activity. For example, a series of 4-((7-methoxyquinolin-4-yl) amino)-N-(substituted) benzenesulfonamide (B165840) derivatives, synthesized from 4-chloro-7-methoxyquinoline, displayed activity against both Gram-positive and Gram-negative bacteria, as well as unicellular fungi. nih.gov One particular derivative showed significant effects against E. coli and C. albicans. nih.gov Other research has highlighted the antimicrobial potential of quinazoline derivatives against various bacterial strains, with some compounds exhibiting moderate activity.
The antimicrobial efficacy of these derivatives is often attributed to their ability to interfere with essential cellular processes in microorganisms. For instance, some compounds may disrupt cell membrane integrity, leading to protein leakage and cell death. nih.gov The table below presents the antimicrobial activity of selected derivatives.
| Derivative | Target Microorganism | Activity |
| 4-((7-methoxyquinolin-4-yl) amino)-N-(sulfamethazine) benzenesulfonamide | E. coli | MIC = 7.812 µg/mL. nih.gov |
| 4-((7-methoxyquinolin-4-yl) amino)-N-(sulfamethazine) benzenesulfonamide | C. albicans | MIC = 31.125 µg/mL. nih.gov |
| Quinazoline derivatives | Mycobacterium tuberculosis | MIC ranging from 0.78 to 12.5 µg/mL. |
Exploration of Other Biological Activities (e.g., Anti-inflammatory, Antimalarial, Antiviral, Antitubercular) as Precursors
The versatility of the this compound scaffold has prompted the exploration of its derivatives for a wide range of other biological activities. These investigations have positioned this class of compounds as promising precursors for the development of new therapeutic agents for various diseases.
Anti-inflammatory Activity: Some quinazoline derivatives have demonstrated significant anti-inflammatory properties. derpharmachemica.com For instance, a series of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives were synthesized and evaluated for their anti-inflammatory potential, with one compound showing high activity. derpharmachemica.com The mechanism of action for these anti-inflammatory effects is often linked to the inhibition of cyclooxygenase (COX) enzymes, which are key in the production of prostaglandins (B1171923) that mediate inflammation. derpharmachemica.com
Antimalarial Activity: The fight against malaria, a life-threatening disease caused by Plasmodium parasites, has also benefited from research into quinoline (B57606) and quinazoline derivatives. Chloroquine, a well-known antimalarial drug, features a quinoline core. Researchers have synthesized new derivatives of 7-chloroquinoline (B30040) that have shown moderate to high antimalarial activity against Plasmodium falciparum. semanticscholar.org These findings suggest that the this compound scaffold could serve as a valuable starting point for the design of novel antimalarial agents.
Antiviral Activity: The antiviral potential of quinazoline derivatives has been another area of active investigation. researchgate.net Studies have explored the activity of these compounds against various viruses. For example, certain quinoline derivatives have been tested for their ability to inhibit influenza virus and SARS-CoV-2. nih.gov The development of broad-spectrum antiviral agents is a critical area of research, and the quinazoline scaffold offers a promising avenue for the discovery of new drug candidates.
Antitubercular Activity: Tuberculosis, caused by Mycobacterium tuberculosis, remains a major global health problem. The search for new and more effective antitubercular drugs is ongoing. Research has shown that some quinazoline and quinoline derivatives exhibit promising activity against M. tuberculosis. researchgate.net For example, certain 7-chloro-4-alkoxyquinoline derivatives have been synthesized and evaluated for their antimycobacterial activity. researchgate.net These studies underscore the potential of this chemical class in the development of new treatments for tuberculosis. researchgate.netresearchgate.net
The diverse biological activities of this compound derivatives highlight the importance of this scaffold in medicinal chemistry. Further research and structural modifications of these compounds could lead to the development of novel and effective therapeutic agents for a wide range of diseases.
Molecular Mechanisms of Action and Target Interaction Studies
Elucidation of Molecular Targets and Binding Modes
Derivatives of the 4-Chloro-7-methoxyquinazoline scaffold are recognized predominantly as inhibitors of protein kinases, a large family of enzymes that regulate a vast array of cellular processes. The primary targets for these compounds are often receptor tyrosine kinases (RTKs), with the Epidermal Growth Factor Receptor (EGFR) being one of the most studied. google.comnih.gov
Molecular docking and structural studies have provided a detailed picture of how these compounds engage their targets. The quinazoline (B50416) core acts as a privileged scaffold, anchoring the inhibitor within the ATP-binding site of the kinase domain. vulcanchem.comtandfonline.com Specific interactions typically include:
Hydrogen Bonding: The N1 atom of the quinazoline ring commonly forms a crucial hydrogen bond with the backbone NH of a conserved methionine residue (Met793 in EGFR) in the hinge region of the kinase. This interaction is a hallmark of many quinazoline-based kinase inhibitors. vulcanchem.com
Hydrophobic Interactions: The anilino group, attached at the C4 position of the quinazoline, extends into a hydrophobic pocket, where it forms van der Waals and π-π stacking interactions with various residues, such as Leu718 and Val726 in EGFR. vulcanchem.com The chlorine atom on this ring can enhance binding by occupying a specific sub-pocket. mdpi.com
Role of Substituents: The methoxy (B1213986) group at the C7 position contributes to the compound's solubility and can influence its positioning within the binding site, while the chlorine atom at C4 is a key reactive site for synthesis and can be replaced by various aniline (B41778) groups to modulate specificity and potency. tandfonline.com
Beyond EGFR, research has shown that quinazoline derivatives can be engineered to target other kinases, such as Cdc-like kinases (CLKs), by modifying the substitution pattern to achieve different binding affinities. mdpi.com
Table 1: Molecular Targets and Key Binding Interactions of this compound Derivatives
| Target Protein | Interacting Residues | Type of Interaction | Reference |
|---|---|---|---|
| EGFR | Met793 | Hydrogen Bond | vulcanchem.com |
| EGFR | Leu718, Val726 | Hydrophobic (π-π stacking) | vulcanchem.com |
| CLK1 | N/A | van der Waals, Halogen/π | mdpi.com |
| Adenosine A2A Receptor | K317, Y674, R295, V306 | Hydrogen Bond, Hydrophobic |
Investigation of Downstream Signaling Pathway Modulation (e.g., β-catenin/TCF4 signaling pathway disruption)
The interaction of this compound derivatives with their molecular targets initiates a cascade of effects on downstream signaling pathways. A significant area of investigation has been the disruption of aberrantly activated oncogenic pathways.
A notable example is the targeted disruption of the Wnt/β-catenin signaling pathway. nih.govsemanticscholar.orgnih.gov Overactivation of this pathway, characterized by the nuclear accumulation of β-catenin and its interaction with Transcription factor 4 (TCF4), is a critical driver in many cancers, including colorectal and hepatocellular carcinoma. semanticscholar.orgresearchgate.net Specific 4,7-disubstituted 8-methoxyquinazoline (B3282709) derivatives have been designed as inhibitors of the β-catenin/TCF4 protein-protein interaction. nih.govresearchgate.net Mechanistic studies in HCT116 cancer cells revealed that these compounds can:
Hinder the binding of TCF4 to β-catenin. nih.govsemanticscholar.org
Decrease the protein expression levels of both β-catenin and TCF4. nih.gov
Reduce the mRNA levels of key Wnt target genes, such as the oncogenes c-MYC and Cyclin D1. nih.govnih.gov
In addition to the Wnt pathway, inhibition of receptor tyrosine kinases like EGFR by quinazoline derivatives leads to the modulation of their respective downstream cascades. By blocking the autophosphorylation of the receptor, these compounds prevent the activation of critical cell survival and proliferation pathways, most notably the PI3K/AKT/mTOR pathway. google.comresearchgate.net This blockade can suppress cell proliferation and induce apoptosis (programmed cell death). researchgate.netacs.org
Table 2: Modulation of Downstream Signaling Pathways
| Pathway | Action | Consequence | Cell Line Example | Reference |
|---|---|---|---|---|
| β-catenin/TCF4 | Disruption of β-catenin/TCF4 interaction | Downregulation of c-MYC and Cyclin D1 mRNA | HCT116 | nih.govnih.govresearchgate.net |
| PI3K/AKT/mTOR | Downregulation via EGFR inhibition | Inhibition of cell survival, induction of apoptosis | MCF-7 | researchgate.net |
| EGFR Signaling | Inhibition of receptor autophosphorylation | Blockade of signal transduction | H1975 | google.comacs.org |
Covalent and Reversible Binding Mechanisms with Protein Targets
The nature of the bond formed between an inhibitor and its protein target dictates the duration and character of its pharmacological effect. Derivatives of this compound have been developed to act through both reversible and covalent binding mechanisms.
Reversible Inhibition: First-generation quinazoline-based inhibitors, such as gefitinib (B1684475) and erlotinib, are reversible inhibitors. acs.org They function by competitively binding to the ATP-binding site of the kinase. google.com The binding is governed by non-covalent interactions like hydrogen bonds and hydrophobic forces. This equilibrium-driven binding means the inhibitor can associate and dissociate from the target, and its inhibitory effect can be overcome by high concentrations of the natural substrate, ATP.
Covalent Inhibition: To overcome acquired resistance seen with some reversible inhibitors, second and third-generation compounds have been developed as covalent, irreversible inhibitors. acs.org This strategy involves modifying the quinazoline scaffold by incorporating a chemically reactive group, often referred to as a "warhead." A common warhead is an acrylamide (B121943) moiety. acs.orgacs.org
This reactive group is positioned to form a permanent, covalent bond with a specific, non-catalytic cysteine residue within or near the ATP-binding pocket of the target kinase. acs.org In the case of EGFR, this is typically the Cys797 residue. acs.org The initial, reversible binding of the quinazoline scaffold correctly orients the warhead, which then reacts with the cysteine thiol group to form an irreversible conjugate. This permanently blocks the active site, leading to sustained inhibition of the enzyme. acs.org
Table 3: Comparison of Binding Mechanisms
| Feature | Reversible Inhibition | Covalent Inhibition |
|---|---|---|
| Binding Nature | Non-covalent (H-bonds, hydrophobic) | Covalent bond formation |
| Target Interaction | Competitive with ATP | Irreversible binding to a specific residue (e.g., Cys797) |
| Key Structural Element | Quinazoline scaffold for competitive binding | Quinazoline scaffold plus a reactive "warhead" (e.g., acrylamide) |
| Example Compound Class | First-generation EGFR inhibitors (e.g., Gefitinib) | Second/Third-generation EGFR inhibitors (e.g., Dacomitinib) |
| Reference | google.comacs.org | acs.orgacs.org |
Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses
Correlation of Structural Features with Biological Potency
The quinazoline (B50416) ring system is a well-established pharmacophore, and substitutions at various positions are crucial for its biological activity. researchgate.netekb.eg For instance, the 7-methoxy group is a key feature, with its presence being critical for activity against certain EGFR mutants in non-small-cell lung cancer.
Derivatives with substitutions at the 4th and 7th positions of the quinazoline scaffold have been shown to enhance kinase selectivity and potency. Specifically, the introduction of an -NH-aryl group at the C4 position can lead to derivatives with IC₅₀ values in the nanomolar range for EGFR inhibition. The addition of a substituent to the aniline (B41778) group can produce compounds with dual activity, acting as both erbB2 and EGFR kinase inhibitors. google.com
Furthermore, the introduction of a hydroxyl group at the 6th position, creating 4-Chloro-7-methoxyquinazolin-6-ol, provides an additional site for modification. nih.gov Derivatives of this compound have shown promising antiproliferative activities against various human cancer cell lines.
The following table summarizes the biological potency of various 4-Chloro-7-methoxyquinazoline derivatives:
| Compound Name | C4-Substituent | C6-Substituent | C7-Substituent | Biological Activity |
| 4-((3-Fluorobenzyl)amino)-7-methoxyquinazolin-6-ol | -NH-CH₂-C₆H₄-F | -OH | -OCH₃ | Enhanced kinase inhibition due to aromatic amine. |
| 4-((2-Hydroxyphenyl)amino)-7-methoxyquinazolin-6-ol | -NH-C₆H₄-OH | -OH | -OCH₃ | Potential for dual kinase/DNA interactions via hydrogen bonding. |
| 4-Chloro-7-methoxy-6-(3-(4-methylpiperazin-1-yl)propoxy)quinazoline | -Cl | -O-(CH₂)₃-N-methylpiperazine | -OCH₃ | High solubility and bioavailability; strong kinase inhibition. |
| 6-(Benzyloxy)-4-chloro-7-methoxyquinazoline | -Cl | -OCH₂C₆H₅ | -OCH₃ | Intermediate in the synthesis of tyrosine kinase inhibitors like Vandetanib. |
Impact of Substituent Variations on Reactivity and Selectivity
The reactivity and selectivity of this compound are significantly influenced by the nature and position of its substituents. The chlorine atom at the C4 position is a key reactive site, being approximately 10 times more reactive towards amines than its bromo or iodo analogs. This high reactivity facilitates efficient derivatization through nucleophilic substitution reactions.
The methoxy (B1213986) group at the C7 position also plays a role in the molecule's reactivity by influencing the electronic effects and, consequently, the regioselectivity of reactions. In contrast, the presence of a bulkier halogen, such as iodine, at the C6 position can slow down the kinetics of substitution reactions.
The reactivity of the C4 position can be modulated. For instance, conversion to a 4(3H)-one derivative reduces the electrophilicity at this position. The choice of reagents and reaction conditions is also critical. For example, alkoxy derivatives synthesized under Mitsunobu conditions tend to have higher yields compared to those synthesized via aminolysis reactions.
The table below highlights the impact of different substituents on the reactivity of the quinazoline core:
| Compound Name | C4-Substituent | C6-Substituent | C7-Substituent | Impact on Reactivity |
| This compound | -Cl | -H | -OCH₃ | Highly reactive C4-Cl bond, facilitating nucleophilic substitution. |
| 4-Chloro-6-iodo-7-methoxyquinazoline | -Cl | -I | -OCH₃ | Bulkier iodo group slows substitution kinetics. |
| 6-(Benzyloxy)-7-methoxyquinazolin-4(3H)-one | =O | -OCH₂C₆H₅ | -OCH₃ | Reduced electrophilicity at C4. |
Pharmacophoric Requirements for Specific Biological Activities
The term "pharmacophore" refers to the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For this compound and its derivatives, specific pharmacophoric features are required for their interaction with biological targets like protein kinases.
Key pharmacophoric elements include:
The Quinazoline Scaffold: This forms the core structure for interacting with the hinge region of the ATP-binding site of many kinases. researchgate.netekb.eg
The 7-Methoxy Group: This group is often crucial for maintaining potent activity against specific kinase mutants.
The C4-Substituent: An aniline or a substituted aniline group at this position is a common feature in potent EGFR inhibitors, contributing to binding affinity. google.com
Substituents at the C6-Position: These can be varied to modulate properties like solubility, bioavailability, and to introduce additional interaction points with the target protein. For example, a morpholino-propoxy group at C6 can enhance solubility. nih.gov
The development of dual inhibitors targeting both EGFR and erbB2 has been achieved by modifying the aniline substituent at the C4 position, highlighting the importance of this part of the pharmacophore for achieving specific biological activities. google.com
Advanced Research Methodologies and Computational Approaches
Molecular Modeling and In Silico Drug Design
In silico drug design utilizes computational power to model and predict the behavior of chemical compounds, accelerating the discovery process for new therapeutic agents based on the 4-chloro-7-methoxyquinazoline scaffold.
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For derivatives of this compound, docking simulations are crucial for predicting their binding affinity and mode of interaction with biological targets, such as protein kinases.
Research has shown that quinazoline (B50416) derivatives are potent inhibitors of enzymes like the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. vulcanchem.com Molecular docking studies of these derivatives within the ATP-binding pocket of EGFR have revealed specific, critical interactions. For instance, the quinazoline C4-amine can form a hydrogen bond with the methionine residue at position 793 (Met793). vulcanchem.comresearchgate.net Additionally, hydrophobic interactions are often observed between the ligand and residues such as Leucine 718 (Leu718) and Valine 726 (Val726). vulcanchem.com These simulations are not limited to the wild-type EGFR but are also applied to various mutant versions, which is critical for designing drugs that can overcome resistance. researchgate.net Beyond EGFR, docking tools like AutoDock Vina are employed for in-silico screening of derivative libraries against other targets, such as the HER2 receptor.
Table 1: Summary of Molecular Docking Interactions for Quinazoline Derivatives
| Target Protein | Key Interacting Residues | Type of Interaction | Reference |
|---|---|---|---|
| EGFR | Met793 | Hydrogen Bonding | vulcanchem.comresearchgate.net |
| EGFR | Leu718, Val726 | Hydrophobic Interactions | vulcanchem.com |
| HER2 | Not Specified | Binding Prediction |
Following molecular docking, Molecular Dynamics (MD) simulations are performed to analyze the stability of the predicted ligand-receptor complex over time. These simulations model the motion of every atom in the system, providing insights into the conformational changes of the protein and the ligand, and confirming the stability of key interactions.
For a derivative of this compound docked into mutant EGFR active sites, a 400-nanosecond MD simulation revealed that the complex remained stable, largely due to cooperative hydrophobic contacts. researchgate.net The simulation also confirmed the persistence of the crucial hydrogen bond with the Met793 residue, with H-bond analysis showing it acted as a hydrogen bond donor with a high frequency (63-96%), underscoring its role in stabilizing the complex. researchgate.net Such simulations are essential for validating the initial docking results before proceeding with more resource-intensive stages of drug development.
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity. By building these models, researchers can predict the activity of newly designed molecules based on the this compound scaffold.
3D-QSAR studies have been used to create inhibitory models for EGFR inhibitors, helping to explain how different structural features contribute to their potency. researchgate.net This approach allows for pharmacophore mapping, which identifies the key steric and electronic properties of a substituent group that are essential for biological activity. QSAR models are also applied to predict toxicological properties, which is a critical step in early-stage drug discovery to filter out potentially harmful compounds. japsonline.com
Predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound is vital for its development as a drug. In silico ADME prediction tools estimate these pharmacokinetic parameters before a compound is even synthesized.
For compounds structurally related to this compound, predictive models can estimate various properties. For example, predictions for an analogous compound suggest moderate Caco-2 permeability (12 × 10⁻⁶ cm/s), which is an indicator of intestinal absorption. vulcanchem.com Metabolism predictions indicate susceptibility to oxidation by the CYP3A4 enzyme, a major enzyme in drug metabolism. vulcanchem.com Furthermore, excretion pathways can be predicted, with renal clearance often being the predominant route. vulcanchem.com Software like ADMET Predictor™ and swissADME are used to evaluate potential liabilities such as hepatotoxicity or interactions with drug transporters. japsonline.commmv.org
Table 2: Predicted ADME Properties for a 4-Chloro-quinazoline Analog
| ADME Parameter | Predicted Value/Characteristic | Implication | Reference |
|---|---|---|---|
| Absorption | Caco-2 Permeability: 12 × 10⁻⁶ cm/s | Moderate passive diffusion across the intestine | vulcanchem.com |
| Metabolism | Susceptible to CYP3A4-mediated oxidation | Potential for drug-drug interactions | vulcanchem.com |
| Excretion | Renal clearance predominates (70% predicted) | Primarily cleared by the kidneys | vulcanchem.com |
Advanced Spectroscopic and Chromatographic Techniques for Structural Confirmation and Purity Assessment of Synthesized Derivatives and Intermediates
While computational methods guide the design, advanced analytical techniques are required to confirm the actual structure and assess the purity of the synthesized compounds derived from this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the exact structure of a molecule. Both ¹H (proton) and ¹³C (carbon) NMR provide detailed information about the chemical environment of atoms in the molecule.
For quinazoline derivatives, aromatic protons typically resonate in the range of δ 7.2–8.4 ppm in ¹H NMR spectra, while the methoxy (B1213986) group protons appear further upfield. vulcanchem.com The structures of synthesized intermediates and final products are routinely confirmed by their NMR data. researchgate.net For example, the structure of N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy-quinazoline-4,6-diamine, a derivative, was confirmed by ¹H NMR, which showed characteristic signals for the protons on the quinazoline ring and the substituted phenyl ring. researchgate.net
Table 3: Example ¹H NMR Data for a this compound Derivative (Compound: (4-chloro-3-trifluoromethyl-phenyl)-(7-fluoro-6-nitro-quinazolin-4-yl)-amine)
| Chemical Shift (δ ppm) | Multiplicity & Coupling Constant (J Hz) | Assignment | Reference |
|---|---|---|---|
| 10.69 | s | 1H (Amine NH) | researchgate.net |
| 9.62 | d, J = 7.0 Hz | 1H (Aromatic) | researchgate.net |
| 8.80 | s | 1H (Aromatic) | researchgate.net |
| 8.40 | s | 1H (Aromatic) | researchgate.net |
| 8.25 | d, J = 23.4 Hz | 1H (Aromatic) | researchgate.net |
| 7.93 | t, J = 14.6 Hz | 1H (Aromatic) | researchgate.net |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a critical analytical tool for confirming the molecular weight and investigating the structural details of this compound through fragmentation analysis. The molecular weight of this compound is 194.62 g/mol . bldpharm.com In mass spectrometry, the molecule is ionized, and the resulting mass-to-charge ratio (m/z) of the molecular ion is measured. A key feature in the mass spectrum of this compound is the presence of a distinct isotopic cluster for the molecular ion peak. This is due to the natural abundance of chlorine isotopes, ³⁵Cl and ³⁷Cl, which occur in an approximate 3:1 ratio. This results in two peaks, [M]⁺ and [M+2]⁺, separated by two mass units, providing a clear signature for a chlorine-containing compound. libretexts.org
Electron ionization (EI) is a common technique that generates fragment ions by bombarding the molecule with high-energy electrons. The analysis of these fragments provides a virtual fingerprint of the molecule, helping to confirm its structure. Common fragmentation patterns for quinazoline derivatives involve the cleavage of bonds adjacent to the heterocyclic rings and the loss of substituents. For this compound, significant fragmentation pathways include the loss of the chlorine atom ([M-Cl]⁺) and the cleavage of the methoxy group. libretexts.org High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which further helps in confirming the elemental composition of the parent molecule and its fragments. rsc.org
Table 1: Characteristic Mass Spectrometry Data for this compound
| Ion Description | Predicted m/z (for ³⁵Cl) | Significance |
|---|---|---|
| Molecular Ion [M]⁺ | 194 | Confirms the molecular weight of the compound. |
| Isotope Peak [M+2]⁺ | 196 | The ~3:1 intensity ratio with the [M]⁺ peak is characteristic of a single chlorine atom. |
| Fragment [M-Cl]⁺ | 159 | Represents the loss of the chlorine atom from the C4 position. |
High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Monitoring
High-Performance Liquid Chromatography (HPLC) is an indispensable technique for assessing the purity of this compound and for real-time monitoring of its synthesis. researchgate.netnih.gov This chromatographic method separates components in a mixture, allowing for their quantification and identification. For purity analysis, a reversed-phase HPLC method is typically employed, where the compound is passed through a nonpolar stationary phase (like C18) with a polar mobile phase, often a mixture of acetonitrile (B52724) and water. sigmaaldrich.comvulcanchem.com A UV detector is commonly used for detection, as the quinazoline ring system has strong absorbance at specific wavelengths, such as 254 nm. researchgate.netnih.gov The purity of a sample is determined by comparing the area of the peak corresponding to this compound to the total area of all peaks in the chromatogram, with purities often exceeding 95-98%. vulcanchem.com
In synthetic chemistry, HPLC is crucial for monitoring the progress of a reaction. researchgate.netnih.gov By analyzing small aliquots of the reaction mixture over time, chemists can track the depletion of starting materials and the formation of the desired product. rsc.orgdergipark.org.tr This allows for the precise determination of reaction completion and the optimization of conditions such as temperature, catalysts, and reaction duration to maximize yield and minimize the formation of impurities. nih.govdergipark.org.tr For instance, during the synthesis of quinazoline derivatives, TLC and HPLC are used to monitor the chlorination step and subsequent nucleophilic substitution reactions. nih.gov
Table 2: Typical HPLC Parameters for Analysis of this compound
| Parameter | Condition |
|---|---|
| Column | C18 (Reversed-Phase) |
| Mobile Phase | Gradient or isocratic mixture of Acetonitrile and Water |
| Detection | UV-Vis Detector (e.g., at 254 nm) |
| Flow Rate | Typically 0.5-1.5 mL/min |
X-ray Crystallography for Three-Dimensional Structural Analysis of Derivatives
The process involves irradiating a single crystal of a derivative with an X-ray beam and analyzing the resulting diffraction pattern. This pattern is used to construct a three-dimensional electron density map, from which the positions of individual atoms can be resolved. researchgate.net For derivatives of this compound, this technique can unambiguously confirm the regioselectivity of substitution reactions and reveal the spatial orientation of newly introduced functional groups relative to the quinazoline core. This structural information is invaluable for fields like medicinal chemistry, where it underpins rational drug design and computational studies, such as predicting how a molecule will bind to a biological target. vulcanchem.com For example, the crystal structures of various 4-anilinoquinazoline (B1210976) derivatives have been determined to understand their interaction with protein kinases. researchgate.net
Table 4: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Acetonitrile |
Future Perspectives and Translational Research on 4 Chloro 7 Methoxyquinazoline Derivatives
Development of Novel Therapeutic Candidates and Lead Optimization
The development of new therapeutic agents from the 4-chloro-7-methoxyquinazoline core is a highly active area of research. The primary strategy involves modifying the quinazoline (B50416) scaffold to enhance potency, selectivity, and pharmacokinetic profiles. scienceopen.com This process, known as lead optimization, often involves structural simplification or the addition of various functional groups to improve interactions with biological targets. scienceopen.com
Researchers have successfully synthesized numerous derivatives with significant potential. For instance, the introduction of a benzyloxy group at the 6-position has been explored, as this modification can lead to π-π stacking interactions with biological targets. The core structure is a key building block for established kinase inhibitors like Gefitinib (B1684475) and Erlotinib, which target the epidermal growth factor receptor (EGFR).
Recent efforts have focused on creating hybrids and novel substituted compounds to improve efficacy. Quinazoline-indole hybrids have shown potent antiproliferative activity against breast cancer cell lines, with some compounds exhibiting significantly higher potency than reference drugs. tandfonline.com For example, one quinazoline-indole hybrid demonstrated an IC₅₀ value of 0.35 µM against the MCF-7 breast cancer cell line. tandfonline.com Similarly, quinazolinone-oxindole hybrids have been developed that show superior EGFR inhibition compared to erlotinib. tandfonline.com
The process of lead optimization is guided by structure-activity relationship (SAR) studies, which analyze how chemical modifications affect biological activity. ekb.egnih.gov For example, SAR investigations revealed that incorporating a thiophene (B33073) ring into the quinazoline heterocycle could enhance anticancer efficacy. ekb.eg Furthermore, substitutions at the 6 and 7-positions of the quinazoline ring have been shown to boost inhibitory activity. ekb.eg Optimization efforts have also yielded compounds with improved metabolic stability, a critical factor for successful drug development. tandfonline.com
Table 1: Examples of this compound Derivatives and Their Biological Activity
| Derivative Type | Target/Cell Line | Activity (IC₅₀) | Reference |
|---|---|---|---|
| Quinazoline-indole hybrid (26a) | MCF-7 (Breast Cancer) | 350 nM | tandfonline.com |
| Quinazoline-indole hybrid (25) | MDA-MB-231 (Breast Cancer) | 0.25 nM | tandfonline.com |
| Quinazolinone-oxindole hybrid (31) | EGFR | 29.75 nM | tandfonline.com |
| Quinazoline-hydroxamic acid hybrid (54) | MCF-7 (Breast Cancer) | 0.80 nM | tandfonline.com |
| 4,7-disubstituted 8-methoxyquinazoline (B3282709) (18B) | HCT116 (Colon Cancer) | 5.64 µM | researchgate.netsemanticscholar.org |
Strategies for Overcoming Drug Resistance in Targeted Therapies
A significant challenge in targeted cancer therapy is the development of drug resistance. nih.gov Quinazoline derivatives are at the forefront of research aimed at overcoming this hurdle. tandfonline.com Resistance to EGFR inhibitors often arises from secondary mutations in the EGFR gene, such as C797S, or through the activation of alternative signaling pathways. wipo.int
Researchers are designing novel quinazoline compounds specifically to inhibit these resistant forms of EGFR. Recent patent filings describe quinazoline derivatives that can overcome osimertinib (B560133) resistance caused by EGFR double mutations like Del19/C797S or L858R/C797S. wipo.int These compounds provide a promising avenue for treating non-small cell lung cancer that has become resistant to existing therapies. wipo.int
Another major mechanism of drug resistance is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump chemotherapy drugs out of cancer cells. nih.gov Several 2,4-disubstituted quinazoline derivatives have been synthesized and studied as multidrug resistance (MDR) reversers. nih.gov These compounds, carrying the quinazoline-4-amine scaffold, act as modulators of ABC transporters. nih.gov Studies have shown that some of these derivatives can inhibit P-gp activity with nanomolar efficacy (EC₅₀). nih.gov For example, compound 1e was shown to restore the anticancer activity of doxorubicin (B1662922) in resistant colon cancer cells (HT29/DX). nih.gov Another compound, YS-370, a 4-indolyl quinazoline derivative, effectively reversed MDR to paclitaxel (B517696) by directly binding to P-gp and increasing the intracellular accumulation of the drug. acs.org
Table 2: Quinazoline Derivatives Targeting Drug Resistance Mechanisms
| Compound/Derivative | Resistance Mechanism Targeted | Key Finding | Reference |
|---|---|---|---|
| Formula I Derivatives (WIPO) | EGFR C797S, L792H mutations | Overcomes Osimertinib resistance in NSCLC models. | wipo.int |
| 2,4-disubstituted quinazolines (1d, 1e, 2a, 2c, 2e) | P-glycoprotein (P-gp) efflux pump | Inhibit P-gp activity with EC₅₀ values in the nanomolar range. | nih.gov |
| YS-370 | P-glycoprotein (P-gp) efflux pump | Reverses paclitaxel resistance in a xenograft model. acs.org | acs.org |
| Quinazoline-indole hybrid (25) | Doxorubicin resistance | More sensitive to doxorubicin-resistant K562R cancer cells than sensitive cells. tandfonline.com | tandfonline.com |
Exploration of New Molecular Targets and Disease Indications
While EGFR has been the traditional target for many quinazoline-based drugs, research is expanding to explore new molecular targets and, consequently, new disease indications. This diversification is crucial for expanding the therapeutic utility of the this compound scaffold.
One promising new target is the Wnt/β-catenin signaling pathway, which is overactivated in many cancers. researchgate.netsemanticscholar.org The interaction between β-catenin and Transcription factor 4 (TCF4) is a critical step in this pathway. researchgate.netsemanticscholar.org Researchers have designed and synthesized novel 4,7-disubstituted 8-methoxyquinazoline derivatives to act as inhibitors of this protein-protein interaction. researchgate.netsemanticscholar.org The most potent compound from one study, designated 18B, exhibited significant cytotoxicity against colon (HCT116) and liver (HepG2) cancer cells, with IC₅₀ values as low as 5.64 µM. researchgate.netsemanticscholar.org Mechanistic studies confirmed that this compound downregulates the β-catenin/TCF4 pathway, representing a promising lead for developing anticancer agents against colon, hepatocellular, and gallbladder cancers. researchgate.netsemanticscholar.org
In addition to targeting different pathways, virtual screening and docking studies have identified other potential kinase targets. For instance, a novel quinazoline derivative was identified as a highly selective and potent inhibitor of Src kinase, with an IC₅₀ value of 89 nM. researchgate.net This compound showed high selectivity for Src over other kinases like EGFR and VEGFR-2, highlighting its potential for further development as a targeted therapy. researchgate.net The exploration of such novel targets opens up the possibility of treating a wider range of cancers and potentially other diseases where these signaling pathways are implicated.
Innovation in Synthetic Chemistry for Scalable and Sustainable Production
The translation of promising therapeutic candidates from the laboratory to clinical use requires robust, scalable, and sustainable manufacturing processes. Innovations in synthetic chemistry are addressing these needs for this compound and its derivatives.
Traditional batch synthesis methods are being challenged by more efficient and safer technologies like continuous flow synthesis. A continuous flow method has been developed for a key intermediate of Gefitinib, which involves chlorination, amination, and hydrolysis steps in sequential flow devices. acs.org This process achieves a high total yield of 85.1% with a significantly reduced total residence time of 18.5 minutes, demonstrating a more efficient and potentially scalable manufacturing route. acs.org
Other synthetic innovations focus on improving reaction conditions and yields for key intermediates. For example, a method for preparing 4-chloro-7-methoxyquinoline-6-amide, an intermediate for Lenvatinib, has been developed with mild reaction conditions, avoiding the safety risks of high-temperature operations and enabling production at the hundred-kilogram scale. google.com New methods for the chlorination step, a crucial part of the synthesis, have also been optimized. Using oxalyl chloride instead of the more traditional phosphorus oxychloride can achieve yields of up to 99.5% under milder conditions. Furthermore, electrochemical methods are being explored for the synthesis of quinazolin-4(3H)-one derivatives, offering a scalable and robust alternative to traditional chemical synthesis. arkat-usa.org These advancements in synthetic chemistry are critical for making the production of these vital pharmaceutical compounds more efficient, cost-effective, and environmentally friendly. google.comresearchgate.netatlantis-press.com
Table 3: Comparison of Synthetic Methods for Quinazoline Derivatives
| Method | Intermediate/Product | Key Advantage | Yield | Reference |
|---|---|---|---|---|
| Continuous Flow Synthesis | Gefitinib Intermediate | Reduced reaction time (18.5 min total) | 85.1% | acs.org |
| Improved Batch Synthesis | 4-chloro-7-methoxyquinoline-6-amide | Mild conditions, scalable to 100s of kgs | 89% | google.com |
| Chlorination with Oxalyl Chloride | 4-chloro-7-methoxyquinazolin-6-yl acetate (B1210297) | High purity and yield under mild conditions | 99.5% | |
| Electrochemical Synthesis | Quinazolin-4(3H)-one derivatives | Scalable and robust method | 82-87% | arkat-usa.org |
Q & A
Basic Research Questions
Q. What are the typical synthetic routes for 4-chloro-7-methoxyquinazoline derivatives, and how are intermediates characterized?
- Methodological Answer: A five-step synthesis involving substitution, nitration, reduction, cyclization, and chlorination is commonly used. For example, methyl 4-hydroxy-3-methoxybenzoate is nitrated, reduced to an amine, cyclized to form the quinazoline core, and chlorinated. Structural confirmation relies on H NMR (e.g., aromatic proton signals at δ 7.5–8.5 ppm) and mass spectrometry (e.g., molecular ion peaks at m/z 250–260) .
Q. How do the chloro and methoxy substituents influence the compound’s reactivity in nucleophilic substitution reactions?
- The 4-chloro group is highly electrophilic, facilitating displacement by amines or thiols under basic conditions (e.g., NaOH in DMF). The 7-methoxy group stabilizes the aromatic ring via electron donation, directing electrophilic attacks to specific positions. For instance, hydrolysis of the 6-acetate derivative yields 4-chloro-7-methoxyquinazolin-6-ol under acidic conditions .
Q. What spectroscopic techniques are critical for characterizing this compound derivatives?
- Key techniques include:
- H/C NMR : To confirm substituent positions (e.g., methoxy protons at δ ~3.9 ppm).
- HRMS : For molecular weight validation (e.g., [M+H] at m/z 225.0532 for CHClNO).
- IR Spectroscopy : To identify functional groups (e.g., C-Cl stretch at 750 cm) .
Q. Why are quinazoline derivatives like this compound prioritized in medicinal chemistry?
- The chloro and methoxy groups enhance binding to biological targets (e.g., kinase ATP-binding pockets). Their electron-withdrawing and donating properties modulate solubility and metabolic stability, making them versatile scaffolds for anticancer and antimicrobial agents .
Advanced Research Questions
Q. How can researchers address low yields (<30%) in multi-step syntheses of this compound derivatives?
- Optimization Strategies:
- Step-Specific Tuning : Improve nitration efficiency using mixed acids (HSO/HNO) at 0–5°C to minimize byproducts.
- Catalyst Screening : Use Pd/C or Raney Ni for selective reduction of nitro intermediates.
- Flow Chemistry : Apply continuous flow reactors for exothermic chlorination steps to enhance purity .
Q. What are the advantages of electrochemical synthesis over traditional methods for quinazoline derivatives?
- Electrochemical methods (e.g., undivided cell with Al/C electrodes) enable room-temperature cyclization of 2-aminobenzamides, avoiding high temperatures (120–150°C) and transition-metal catalysts. This reduces energy costs and improves yields (e.g., 80–90% for 4-quinazolinones) .
Q. How do structural variations at the 2-position affect biological activity?
- Case Study : Adding a trifluoromethyl group at position 2 (e.g., 4-chloro-7-methoxy-2-(trifluoromethyl)quinazoline) increases lipophilicity and target affinity. Comparative SAR studies show a 5-fold boost in kinase inhibition compared to non-substituted analogues .
Q. How should researchers resolve contradictions in reported biological activity data for this compound analogues?
- Systematic Approach :
Reproducibility Checks : Validate assay conditions (e.g., cell lines, IC protocols).
Structural Reanalysis : Confirm regiochemistry (e.g., methoxy at position 6 vs. 7) via X-ray crystallography.
Meta-Analysis : Cross-reference data from peer-reviewed studies (e.g., antitumor activity in EGFR-mutant vs. wild-type models) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
